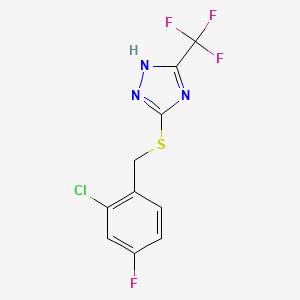![molecular formula C8H9BrN2O B11789260 6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a bromine atom, a methyl group, and a fused pyrido-oxazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromopyridine with 2-chloroacetaldehyde in the presence of a base to form the desired oxazine ring . The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The oxazine ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido-oxazine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and oxazine ring play crucial roles in its binding affinity and reactivity. It can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
Uniqueness
6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. Its fused pyrido-oxazine ring system also contributes to its unique structural and functional properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H9BrN2O |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
6-bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-10-8-6(12-5)2-3-7(9)11-8/h2-3,5H,4H2,1H3,(H,10,11) |
Clave InChI |
PRWVSQIQRWZJOP-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(O1)C=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)


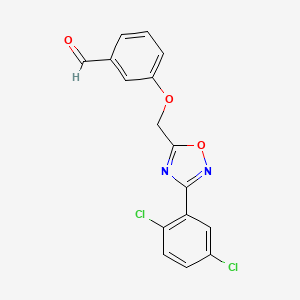
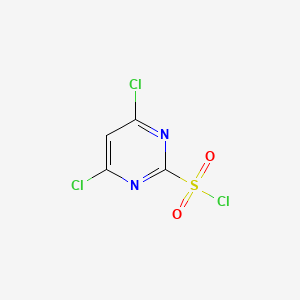



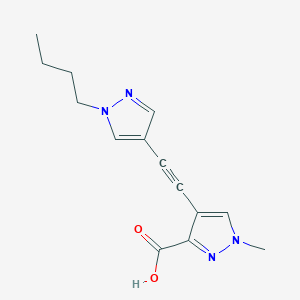
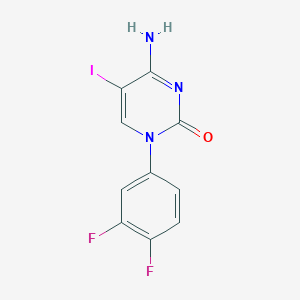
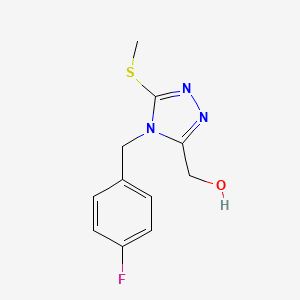
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
